2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine
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Overview
Description
2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine is an organic compound that features both a fluorophenyl group and a nitrobenzyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine typically involves a multi-step process:
Nitration of Benzyl Chloride: The starting material, benzyl chloride, undergoes nitration to introduce a nitro group, forming 3-nitrobenzyl chloride.
Fluorination of Phenyl Ethylamine: Separately, phenyl ethylamine is subjected to fluorination to introduce a fluorine atom at the para position, yielding 4-fluorophenyl ethylamine.
Coupling Reaction: The final step involves a coupling reaction between 3-nitrobenzyl chloride and 4-fluorophenyl ethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Coupling Reagents: Palladium catalysts, copper catalysts.
Major Products
Reduction: 2-(4-aminophenyl)-N-(3-aminobenzyl)ethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.
Pathways Involved: It can modulate pathways related to neurotransmission, potentially affecting the release or uptake of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine: Similar structure but with a chlorine atom instead of fluorine.
2-(4-bromophenyl)-N-(3-nitrobenzyl)ethanamine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its applications compared to its chloro and bromo analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-14-6-4-12(5-7-14)8-9-17-11-13-2-1-3-15(10-13)18(19)20/h1-7,10,17H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOBPOMSYBEPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366325 |
Source
|
Record name | 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355816-83-0 |
Source
|
Record name | 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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